2-(2-{4-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperazin-1-yl}ethyl)-2,3-dihydropyridazin-3-one
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Description
The compound “2-(2-{4-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperazin-1-yl}ethyl)-2,3-dihydropyridazin-3-one” is a complex organic molecule that contains a tetrazole ring. Tetrazoles are nitrogen-rich heterocycles that possess both electron-donating and electron-withdrawing properties . They are known for their diverse biological applications, predominantly in the area of material and medicinal chemistry .
Synthesis Analysis
Tetrazoles can be synthesized using various approaches. One common method involves the use of triethyl orthoformate and sodium azide . Another approach uses alcohols and aldehydes . A third method involves the use of isocyanides . The synthesis of this specific compound would likely involve complex organic reactions to assemble the various functional groups and rings present in the molecule.
Molecular Structure Analysis
The parent heterocycle of tetrazole can exist as three tautomers, 1H-tetrazole, 2H-tetrazole, and 5H-tetrazole . The first two possess six π electrons and thus are aromatic, while the 5H tautomer is nonaromatic . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .
Chemical Reactions Analysis
Tetrazoles can undergo a variety of chemical reactions due to their rich nitrogen content and the presence of both electron-donating and electron-withdrawing properties . The specific reactions that “2-(2-{4-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperazin-1-yl}ethyl)-2,3-dihydropyridazin-3-one” can undergo would depend on the conditions and reagents present.
Physical And Chemical Properties Analysis
Tetrazoles are generally odorless white to light-yellow crystalline powders . They have a melting point range of 155-157 °C . When heated to decomposition, they emit toxic oxides of nitrogen fumes . They can explode if exposed to shock or heat from friction or fire . The primary hazard is from the blast effect where the entire load can explode instantaneously and not from flying projectiles and fragments .
Safety and Hazards
properties
IUPAC Name |
2-[2-[4-[3-(tetrazol-1-yl)benzoyl]piperazin-1-yl]ethyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N8O2/c27-17-5-2-6-20-25(17)12-9-23-7-10-24(11-8-23)18(28)15-3-1-4-16(13-15)26-14-19-21-22-26/h1-6,13-14H,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIPPPXEDFEUAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C=CC=N2)C(=O)C3=CC(=CC=C3)N4C=NN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4-(3-(1H-tetrazol-1-yl)benzoyl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one |
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